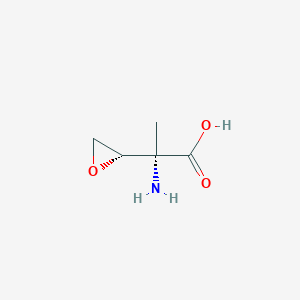
2-(2-Ethoxyethynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyethynyl)pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethynyl)pyridine typically involves the ethynylation of pyridine derivatives. One common method is the reaction of 2-bromoethynylpyridine with ethyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group replaces the bromine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Ethoxyethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to ethoxyethylpyridine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy or ethynyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ethoxyethylpyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyethynyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyethynyl)pyridine involves its interaction with various molecular targets. The ethynyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
2-Ethynylpyridine: Lacks the ethoxy group, making it less hydrophilic.
2-Ethylpyridine: Contains an ethyl group instead of an ethynyl group, affecting its reactivity.
2-(Methoxyethynyl)pyridine: Similar structure but with a methoxy group, altering its electronic properties.
Uniqueness: 2-(2-Ethoxyethynyl)pyridine is unique due to the presence of both ethynyl and ethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
163680-64-6 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2H2,1H3 |
Clave InChI |
YHCKLMKYDNFKRG-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=CC=N1 |
SMILES canónico |
CCOC#CC1=CC=CC=N1 |
Sinónimos |
Pyridine, 2-(ethoxyethynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)











![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)
